molecular formula C10H13N3O2 B2724900 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid CAS No. 891392-96-4

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2724900
CAS No.: 891392-96-4
M. Wt: 207.233
InChI Key: DQZQBNKOVJNCRU-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a piperidine ring substituted with a pyrazine moiety and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, affecting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-pyrazin-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(7-8)9-6-11-3-4-12-9/h3-4,6,8H,1-2,5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZQBNKOVJNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891392-96-4
Record name 1-(pyrazin-2-yl)piperidine-3-carboxylic acid
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